N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
“N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of the compound can be modified by various substitutions on the aryl ring, derivatization of the pyrimidine nitrogen, and substitutions at the carbon positions .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Scientific Research Applications
Synthesis and Characterization
Research efforts have led to the development of novel compounds derived from N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, demonstrating advanced synthetic methodologies and characterization techniques. For instance, the work by Marcotte, Rombouts, and Lubell (2003) emphasizes the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, showcasing the versatility of such compounds in medicinal chemistry and drug design (Marcotte, Rombouts, & Lubell, 2003).
Antimicrobial Activities
The antimicrobial properties of derivatives of this compound have been extensively studied. Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity. These compounds showed promising activity against various strains of microorganisms, indicating their potential as new antimicrobial agents (Kolisnyk et al., 2015).
Anticancer and Anti-Inflammatory Properties
Compounds related to this compound have shown potential anticancer and anti-inflammatory properties. The study by Abu‐Hashem et al. (2020) presents the synthesis of novel benzodifuranyl derivatives with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their applicability in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Advanced Materials Development
Additionally, research into the synthesis and characterization of novel polymers derived from pyridine-bridged aromatic dianhydride, including derivatives of this compound, highlights its role in the development of advanced materials with excellent thermal stability, mechanical properties, and solubility, as detailed by Wang et al. (2006) (Wang et al., 2006).
Future Directions
The future directions for research on “N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Mechanism of Action
Target of Action
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel compound that primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its activity . By inhibiting CDK2, this compound prevents the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
This suggests that the compound could potentially be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The primary molecular effect of this compound is the inhibition of CDK2 . This leads to the arrest of the cell cycle, preventing cell proliferation . On a cellular level, this can lead to the death of rapidly dividing cells, such as cancer cells .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14(29)24-16-8-10-17(11-9-16)25-21(30)18-13-27(2)20-19(18)26-23(32)28(22(20)31)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,24,29)(H,25,30)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOIRKMTGSIJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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